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Introduction

Branebrutinib (BMS-986195) is a potent, orally bioavailable, and covalent irreversible inhibitor
of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase and a key member
of the Tec family of kinases, which plays a crucial role in the signaling pathways of various
hematopoietic cells.[2] Specifically, BTK is essential for B-cell receptor (BCR) and Fc receptor
signaling, making it a prime therapeutic target for B-cell malignancies and autoimmune
diseases.[2][3] BMS-986195 covalently modifies a cysteine residue in the active site of BTK,
leading to its rapid and sustained inactivation.[2] This technical guide provides an in-depth
analysis of the selectivity profile of BMS-986195, with a particular focus on the Tec family of
kinases, and details the experimental methodologies used for its characterization.

Data Presentation

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. BMS-
986195 has demonstrated high selectivity for BTK over a broad panel of other kinases.[2][4][5]
Its primary off-target activity is observed against other members of the Tec family of kinases.

Table 1: In Vitro Potency of BMS-986195 against Tec
Family Kinases
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The following table summarizes the half-maximal inhibitory concentrations (IC50) of BMS-
986195 against key members of the Tec family of kinases in cell-free assays.

Kinase IC50 (nM) Selectivity vs. BTK (Fold)
BTK 0.1[4][5] 1

TEC 0.9[4][5] 9

BMX 1.5[4][5] 15

TXK 5.0[5] 50

Note: The selectivity fold is calculated as the IC50 for the respective kinase divided by the IC50
for BTK.

Table 2: Cellular Activity of BMS-986195

This table presents the IC50 values of BMS-986195 in various cell-based functional assays,
demonstrating its potent inhibition of B-cell signaling.

. Measured
Assay Cell Type Stimulus . IC50 (nM)
Endpoint
B-Cell Peripheral B- ) ) ) )
) ) BCR stimulation Proliferation 0.04[4]
Proliferation cells
CD86 Peripheral B- ) ) CD86 surface
) BCR stimulation ) 0.3[4]
Expression cells expression
] Fcy receptor ]
TNFa Production  Human PBMCs ) ] TNFa production  0.3[4]
stimulation
) ) ] Calcium
Calcium Flux Ramos B-cells BCR stimulation S 7.2[4]
mobilization
CD69 Human Whole ) ) CD69 surface
) BCR stimulation ] 11[3][5]
Expression Blood expression

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. The
following sections outline the probable experimental protocols for the key assays cited.

Biochemical Kinase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory activity of BMS-986195 on purified kinase enzymes.
Objective: To measure the IC50 values of BMS-986195 against purified Tec family kinases.
General Methodology:

e Reagents: Recombinant human Tec family kinase enzymes (BTK, TEC, BMX, TXK),
appropriate peptide or protein substrate, ATP, and BMS-986195 at various concentrations.

e Procedure:
o The kinase, substrate, and inhibitor are pre-incubated in a buffer solution.
o The kinase reaction is initiated by the addition of ATP.
o The reaction is allowed to proceed for a specified time at a controlled temperature.

o The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is
often done using a radiometric assay (detecting incorporation of 32P or 33P from
radiolabeled ATP) or a non-radioactive method like fluorescence polarization or
luminescence-based ATP detection.

o Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of
the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal
dose-response curve.

Human Whole Blood B-Cell Activation Assay

This assay assesses the functional consequences of BTK inhibition in a more physiologically
relevant ex vivo setting.

Objective: To measure the potency of BMS-986195 in inhibiting BCR-mediated B-cell activation
in human whole blood.
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General Methodology:

o Sample Collection: Fresh human whole blood is collected from healthy donors into tubes
containing an anticoagulant (e.g., heparin).

e Procedure:

o Aliquots of whole blood are treated with a range of concentrations of BMS-986195 or a
vehicle control.

o The blood is then stimulated with a B-cell receptor agonist (e.g., anti-lgM antibody) to
induce B-cell activation. An unstimulated control is also included.

o The samples are incubated for a set period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
o Following incubation, red blood cells are lysed.

o The remaining white blood cells are stained with fluorescently labeled antibodies against
B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.

» Data Acquisition and Analysis: The samples are analyzed by flow cytometry. B-cells are
identified based on their specific markers, and the expression level of CD69 on the B-cell
population is quantified. The IC50 value is calculated by plotting the inhibition of CD69
expression against the BMS-986195 concentration.

In Vivo BTK Occupancy Assay

This assay measures the extent and duration of BTK engagement by BMS-986195 in a living
organism.

Objective: To determine the percentage of BTK that is covalently bound by BMS-986195 over
time after administration.

General Methodology:

o Sample Collection: Blood samples are collected from subjects at various time points before
and after the administration of BMS-986195.
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e Procedure:

o Peripheral blood mononuclear cells (PBMCs) are isolated from the blood samples.
o Cell lysates are prepared to extract the proteins, including BTK.

o A mass spectrometry-based approach is typically used to differentiate between BMS-
986195-bound (occupied) BTK and unbound (free) BTK. This often involves
immunocapture to isolate BTK, followed by enzymatic digestion and analysis of the
resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
The covalent modification by BMS-986195 results in a specific mass shift in the target

peptide containing the cysteine residue.

o Data Analysis: The ratio of the occupied BTK peptide to the total BTK peptide (occupied +
free) is used to calculate the percentage of BTK occupancy at each time point.

Mandatory Visualizations
B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK and other Tec family kinases in the B-

cell receptor signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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